molecular formula C18H18ClN3O4S B332812 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B332812
M. Wt: 407.9 g/mol
InChI Key: ZQPJDKSPXZPMMM-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound, with the molecular formula C21H18ClN3O5S, features a thiophene ring, a chloro-nitrobenzoyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hexahydrocycloocta[b]thiophene-3-carboxamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for thiophene derivatives . The reaction conditions often involve the use of triethylamine in DMSO at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can interfere with various biological pathways, including the inhibition of enzymes or receptors involved in inflammation and microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • **2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 2-[(4-Chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart from similar compounds is its unique structural features, such as the hexahydrocycloocta[b]thiophene ring, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H18ClN3O4S/c19-10-7-8-11(13(9-10)22(25)26)17(24)21-18-15(16(20)23)12-5-3-1-2-4-6-14(12)27-18/h7-9H,1-6H2,(H2,20,23)(H,21,24)

InChI Key

ZQPJDKSPXZPMMM-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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